Haloquinone
CAS No.: 80902-01-8
Cat. No.: VC0006288
Molecular Formula: C17H12O5
Molecular Weight: 296.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80902-01-8 |
---|---|
Molecular Formula | C17H12O5 |
Molecular Weight | 296.27 g/mol |
IUPAC Name | 3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |
Standard InChI | InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |
Standard InChI Key | CPYFLMXPZMBECD-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
Canonical SMILES | CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
Introduction
Haloquinone, with the molecular formula C17H12O5, is a compound of interest in various scientific fields, including chemistry and environmental science. Despite its relatively complex structure, haloquinone has been studied for its properties and potential applications. This article aims to provide a comprehensive overview of haloquinone, focusing on its chemical properties, research findings, and environmental implications.
Research Findings
Research on haloquinone has explored its potential as a disinfection byproduct and its toxicity. Haloquinone chloroimides, derivatives of haloquinone, are suspected to be highly toxic contaminants formed during water disinfection processes . These findings highlight the importance of understanding haloquinone's environmental impact.
Environmental Impact
Haloquinone chloroimides are considered toxic and have been studied for their effects on human health and the environment. The Environmental Protection Agency (EPA) has documented haloquinone's intrinsic properties and potential bioactivity through the ToxCast program .
Environmental Concern | Description |
---|---|
Toxicity | Haloquinone chloroimides are suspected to be highly toxic |
Bioactivity | Documented through ToxCast program by the EPA |
Applications and Future Directions
While specific applications of haloquinone itself are not widely documented, its derivatives, such as haloquinone chloroimides, are of interest in environmental science due to their formation during water treatment processes. Future research may focus on mitigating the formation of these toxic byproducts or exploring alternative uses for haloquinone in fields like chemistry or pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume